molecular formula C18H23Cl2NO2S B2591207 N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide CAS No. 446028-56-4

N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide

Cat. No.: B2591207
CAS No.: 446028-56-4
M. Wt: 388.35
InChI Key: SKCQQJVHBHQUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide is a compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The compound also contains a sulfonamide group, which is a common functional group in pharmaceuticals known for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(adamantan-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield. The purification of the product would involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the sulfonamide group can interact with specific enzymes, inhibiting their activity. This dual functionality makes the compound a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(adamantan-2-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide: Similar structure but with a different position of the adamantane moiety.

    N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-carbamide: Similar structure but with a carbamide group instead of a sulfonamide group.

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide is unique due to the combination of the adamantane moiety and the sulfonamide group. This combination provides the compound with enhanced stability, the ability to cross cell membranes, and potential antibacterial properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO2S/c19-15-1-2-16(20)17(8-15)24(22,23)21-4-3-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,21H,3-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQQJVHBHQUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.